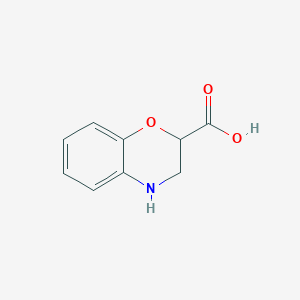

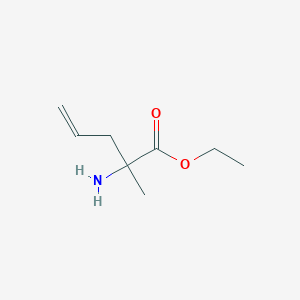

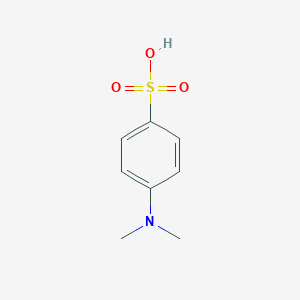

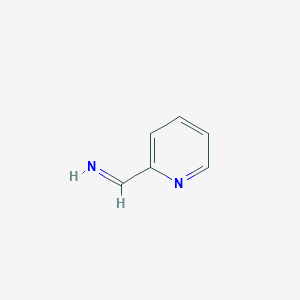

![molecular formula C9H7NO3S B046888 Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 118620-99-8](/img/structure/B46888.png)

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C9H7NO3S . It is also known by other names such as “METHYL 2-OXO-3H-1,3-BENZOTHIAZOLE-6-CARBOXYLATE” and "6-Benzothiazolecarboxylic acid, 2,3-dihydro-2-oxo-, methyl ester" .

Synthesis Analysis

The synthesis of compounds related to “Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate” has been described in various studies . For instance, one study describes an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles, which include “Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate”, have been found to exhibit diverse biological activities . They have been used to synthesize new compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis

“Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate” has a molecular weight of 209.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 209.01466426 g/mol . The topological polar surface area of the compound is 80.7 Ų .Scientific Research Applications

Alzheimer’s Disease Research

This compound has been utilized in the synthesis of new carboxamides that are potent inhibitors against the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the progression of Alzheimer’s disease, and inhibitors of this enzyme are a key focus in the development of treatments. The synthesized carboxamides showed strong potency, with some compounds exhibiting activities higher than or close to donepezil, a standard drug used in Alzheimer’s therapy .

Anticancer Activity

Research has shown that certain complexes derived from this compound exhibit high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . These complexes also demonstrated high selectivity towards cancerous cell lines compared to non-cancerous ones and were able to circumvent cisplatin resistance, which is a common challenge in cancer treatment .

Antimicrobial and Antifungal Applications

Novel spiro-fused heterocyclic molecules synthesized from this compound have been explored for their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, analgesic, and anticancer agents . This highlights the compound’s versatility and its role in the development of new therapeutic agents.

Herbicide Development

The structural diversity-oriented inactive group strategy has identified derivatives of this compound as promising lead scaffolds for herbicides . Starting from benzothiazole, which is an inactive moiety commonly found in herbicides, researchers have been able to develop more effective herbicidal compounds.

Analgesic and Anti-inflammatory Agents

Compounds derived from this chemical have shown significant analgesic and anti-inflammatory activities . This opens up possibilities for the development of new pain relief and anti-inflammatory medications.

Pharmacological Evaluation

Derivatives of this compound have been evaluated for their pharmacological properties, including their potential use in the treatment of conditions related to the central nervous system . This includes research into the compound’s effects on various receptors and enzymes that play a role in neurological functions.

Future Directions

The future directions for “Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the structure-activity relationship (SAR) of these compounds could be investigated to design and synthesize new derivatives with enhanced activities .

Mechanism of Action

Target of Action

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, also known as METHYL 2-OXO-3H-1,3-BENZOTHIAZOLE-6-CARBOXYLATE, is a compound that has been found to have diverse biological activities .

Mode of Action

It has been suggested that thiazole derivatives can inhibit quorum sensing in bacteria . Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior, including biofilm formation and virulence production . Inhibition of quorum sensing can disrupt these processes, potentially reducing the pathogenicity of the bacteria .

Biochemical Pathways

It is known that thiazole derivatives can affect a variety of biochemical processes, including those involved in bacterial communication (quorum sensing), as well as antioxidant, analgesic, anti-inflammatory, and antitumor pathways .

Pharmacokinetics

The compound’s lipophilicity and water solubility can also affect its bioavailability .

Result of Action

The result of the compound’s action can vary depending on the specific target and the biological context. For example, inhibition of quorum sensing can disrupt bacterial communication and reduce pathogenicity . Other potential effects of thiazole derivatives include antioxidant, analgesic, anti-inflammatory, and antitumor effects .

properties

IUPAC Name |

methyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZLSFKNVQDBOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556124 |

Source

|

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

CAS RN |

118620-99-8 |

Source

|

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

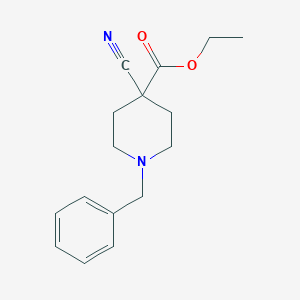

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)